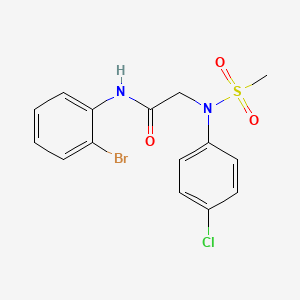![molecular formula C15H21BrN2O2 B5000613 1-[2-(3-bromophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B5000613.png)
1-[2-(3-bromophenoxy)propanoyl]-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-bromophenoxy)propanoyl]-4-ethylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPP-4 and has been synthesized through a specific method. The purpose of
Mécanisme D'action
The mechanism of action of BPP-4 is not fully understood but is believed to involve the modulation of various signaling pathways in cells. BPP-4 has been shown to inhibit the activity of certain enzymes and receptors, which can lead to changes in cellular function and behavior.
Biochemical and Physiological Effects:
BPP-4 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release. BPP-4 has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
BPP-4 has several advantages for lab experiments, including its high purity and stability, which allows for accurate and reproducible results. However, BPP-4 can be expensive to synthesize, which can limit its use in certain experiments. Additionally, the mechanism of action of BPP-4 is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on BPP-4, including further studies on its mechanism of action, optimization of its synthesis method to reduce costs, and development of new derivatives with improved efficacy and reduced toxicity. Additionally, BPP-4 could be studied in combination with other compounds to determine its potential synergistic effects. Overall, BPP-4 has significant potential for various applications in the scientific community and warrants further research.
Méthodes De Synthèse
The synthesis of BPP-4 involves the reaction of 1-bromo-3-chloropropane with 3-bromophenol in the presence of sodium hydride. The resulting product is then reacted with 4-ethylpiperazine to form BPP-4. This synthesis method has been optimized to produce high yields of BPP-4 with high purity.
Applications De Recherche Scientifique
BPP-4 has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, BPP-4 has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases. In cancer research, BPP-4 has been shown to inhibit the growth of cancer cells and has been studied as a potential anticancer agent. In drug development, BPP-4 has been studied as a potential lead compound for the development of new drugs with improved efficacy and reduced side effects.
Propriétés
IUPAC Name |
2-(3-bromophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-3-17-7-9-18(10-8-17)15(19)12(2)20-14-6-4-5-13(16)11-14/h4-6,11-12H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZPDECJOTXIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-diphenyl-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5000534.png)
![(3,5-dimethoxyphenyl)[(3-methyl-2-thienyl)methyl]amine](/img/structure/B5000539.png)
![ethyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate](/img/structure/B5000540.png)

![(3R*,4R*)-1-[3-(methylthio)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5000556.png)
![4-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5000558.png)

![N-(2-hydroxyethyl)-N-isopropyl-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5000584.png)

![4-({[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5000599.png)
![1-(4-bromophenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5000601.png)

![N-(2-fluorobenzyl)-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5000620.png)
![(3S*,4S*)-1-(phenylsulfonyl)-4-[4-(2-pyrazinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5000625.png)